molecular formula C11H17NO3 B8076832 Ethyl 5-(tert-butyl)-3-methylisoxazole-4-carboxylate

Ethyl 5-(tert-butyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B8076832
M. Wt: 211.26 g/mol
InChI Key: OKOILFNIEXOFFP-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)-3-methylisoxazole-4-carboxylate is a substituted isoxazole derivative with a tert-butyl group at the C5 position, a methyl group at C3, and an ethyl ester moiety at C2. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and agrochemical applications . This compound is synthesized via [3+2] cycloaddition or oxidative annulation strategies, as evidenced by its commercial availability (95% purity) and structural characterization in catalogs .

Properties

IUPAC Name

ethyl 5-tert-butyl-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-6-14-10(13)8-7(2)12-15-9(8)11(3,4)5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOILFNIEXOFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-butyl)-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butyl)-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 5-(tert-butyl)-3-methylisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butyl)-3-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the isoxazole ring can influence the compound’s binding affinity and specificity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Similarity Scores of this compound to Analogues ()

Compound Name Similarity Score Key Structural Difference
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate 0.90 Ester position (C3 vs. C4)
Methyl 5-phenylisoxazole-3-carboxylate 0.81 Methyl ester vs. ethyl ester; phenyl at C5
Methyl 5-(furan-2-yl)isoxazole-3-carboxylate 0.83 Furan vs. tert-butyl; ester position
  • Key Insight : The highest similarity (0.90) is observed with the C3-carboxylate isomer, emphasizing the critical role of ester positioning in physicochemical properties .

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